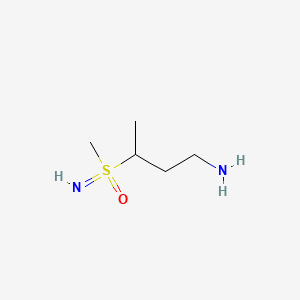![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one, commonly referred to as CPP-2O, is a synthetic compound which has been studied extensively over the past few decades. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CPP-2O has been found to have a wide range of applications in the scientific field, ranging from laboratory experiments to medicinal research.
Aplicaciones Científicas De Investigación
CPP-2O has been extensively studied for its potential applications in scientific research. One of the most common uses is as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels in the body. This has been studied in the context of Alzheimer’s disease, as AChE inhibitors have been found to be effective in slowing the progression of the disease. CPP-2O has also been studied for its potential to act as an antimicrobial agent, as well as an anti-inflammatory.
Mecanismo De Acción
The mechanism of action of CPP-2O is not yet fully understood. It is believed to act as an inhibitor of AChE, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine has been found to have a variety of effects, including the modulation of neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP-2O has been found to have a variety of biochemical and physiological effects. As an AChE inhibitor, CPP-2O has been found to increase acetylcholine levels in the body, which can lead to an increase in neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-2O has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, CPP-2O is relatively stable, making it suitable for long-term experiments. However, CPP-2O can be toxic in high concentrations, and its effects can vary depending on the concentration used, making it important to use the correct concentration when conducting experiments.
Direcciones Futuras
There are a number of potential future directions for research into CPP-2O. One potential direction is to further investigate its potential as an AChE inhibitor, as well as its potential to act as an antimicrobial agent. Additionally, further research could be conducted into the biochemical and physiological effects of CPP-2O, as well as its potential to modulate gene expression. Finally, further research could be conducted into the potential applications of CPP-2O in the medical field, such as its potential to treat Alzheimer’s disease.
Métodos De Síntesis
CPP-2O is synthesized using a multi-step process which involves the reaction of 2-chloro-4-aminophenol and piperazine. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in aqueous solution to form CPP-2O. The reaction can be further optimized by changing the reaction conditions and using other catalysts, such as a base.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)phenyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)



